(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Enzymatic Reduction and Pharmaceutical Applications
- A study by Zhang et al. (2015) focused on engineering a carbonyl reductase for the enantioselective reduction of β-amino ketones, including 3-(dimethylamino)-1-(2-thienyl)-propan-1-one. The research highlighted its significance as an intermediate in synthesizing antidepressants.
Proton Acceptance in Hydrogen Bonds
- A 2003 study by Pleier et al. found that the carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, due to their electron-donating effects, serve as excellent proton acceptors in intra- and intermolecular hydrogen bonds.
Crystal and Molecular Structure Analysis
- Research by Chruszcz et al. (2002) involved analyzing the crystal structures of compounds closely related to (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one, providing insights into their solid-state interactions and molecular packing.
Electro-Optical Properties
- A study conducted by Irfan et al. (2017) explored the electro-optical properties of chalcone derivatives related to this compound. The research aimed to understand their electronic structure and charge transport properties.
Versatility in Organic Synthesis
- Andersen et al. (2015) reported the use of a similar compound, 3-(dimethylamino)-1-propylamine, in carbohydrate chemistry, highlighting its versatility in deacylation reactions and reagent removals. This study emphasizes the utility of such compounds in organic synthesis processes. SourceThese studies collectively demonstrate the diverse scientific research applications of "(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one", ranging from pharmaceutical synthesis to materials science and organic chemistry.
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOQLDZGMQWQC-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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